Brequinar sodium, chemically known as 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline- carboxylic acid sodium salt (NSC 368390, DuP 785), is a synthetic quinoline carboxylic acid derivative. [, , ] It acts as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), playing a critical role in disrupting the de novo pyrimidine biosynthesis pathway. [, , ] This pathway is essential for the synthesis of pyrimidine nucleotides, which are crucial building blocks for DNA and RNA. [, ] Brequinar sodium's ability to inhibit this pathway makes it a valuable tool in various scientific research areas, particularly in immunology and oncology. [, , ]
The synthesis of brequinar sodium involves several intricate steps. A notable approach includes a 16-step convergent synthesis that begins with the formation of a highly substituted quinoline ring using the Pfitzinger reaction. This process is followed by esterification and various coupling reactions, including Suzuki coupling, to construct the desired molecular framework .
Key technical details include:
Brequinar sodium has a complex molecular structure characterized by a 4-quinoline carboxylic acid backbone. The molecular formula is , and it features multiple functional groups including fluorine substituents that enhance its biological activity.
Key structural data include:
Brequinar sodium participates in several chemical reactions that are pivotal for its biological activity:
Technical details surrounding these reactions include:
The mechanism by which brequinar sodium exerts its effects involves several key processes:
Data from preclinical studies indicate that doses of brequinar sodium can effectively suppress immune responses without significant toxicity, making it a valuable candidate for therapeutic applications.
Brequinar sodium exhibits distinct physical and chemical properties:
Relevant analyses have shown that the compound retains activity over a range of conditions, making it suitable for both laboratory research and clinical applications.
Brequinar sodium has several scientific uses:
Brequinar sodium (BRQ) exerts its primary pharmacological effect through potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step essential for the generation of uridine monophosphate (UMP)—the precursor for all pyrimidine nucleotides (UTP, CTP, dTTP) [1] [3] [7]. BRQ binds to the ubiquinone-binding site of DHODH with high affinity, exhibiting an IC₅₀ of approximately 12-20 nM in enzymatic assays [3] [9]. This inhibition depletes intracellular pyrimidine nucleotide pools, particularly UTP and CTP, which are critical for DNA/RNA synthesis during cellular proliferation [1] [7].
The consequences of DHODH inhibition are cell type-dependent:
Uridine supplementation (≥10 µM) reverses BRQ’s antiproliferative effects in most cell types by bypassing DHODH via the salvage pathway [1] [4] [6]. However, uridine concentrations in human plasma (3–5 µM) are insufficient to fully rescue cells under therapeutic BRQ exposure, creating a therapeutic window [6] [7].
Table 1: Metabolic Consequences of DHODH Inhibition by Brequinar Sodium
Parameter | Impact of BRQ | Reversal by Uridine |
---|---|---|
Intracellular UTP/CTP pools | Depletion (>80% reduction) | Yes |
DNA/RNA synthesis | Inhibition (IC₅₀: 0.1–1 µM) | Partial |
IL-2 mRNA production | >90% Suppression | Yes |
Cell cycle progression | G0/G1 arrest (inhibition of S/G2/M phases) | Yes |
Beyond pyrimidine depletion, BRQ directly disrupts early T-cell receptor (TCR) signaling by inhibiting protein tyrosine phosphorylation. In anti-CD3-stimulated murine T cells, BRQ (≥65 µM) suppresses tyrosine phosphorylation of multiple signaling proteins, including components of the CD3ζ complex and downstream kinases [4] [8]. This effect is not reversible by uridine, indicating a mechanism distinct from DHODH inhibition [4] [8].
Key mechanistic insights include:
While salvage pathways can compensate for de novo pyrimidine inhibition, BRQ’s efficacy is modulated by nucleoside availability and transport. Cytidine (like uridine) rescues T cells from BRQ via salvage-driven UMP synthesis, confirming nucleoside uptake as a resistance mechanism [6]. However, cancer cells with low cytidine deaminase (CDA) expression—an enzyme converting cytidine to uridine—show hypersensitivity to BRQ + cytidine co-treatment due to impaired cytidine utilization [6].
Strategies to exploit salvage limitations:
Table 2: Synergistic Interactions of Brequinar Sodium with Nucleoside Transport Inhibitors
Combination Partner | Mechanism | Effect on BRQ IC₅₀ | Cancer Models Affected |
---|---|---|---|
Dipyridamole | Blocks SLC29A1 nucleoside uptake | 5-fold reduction | Melanoma, colon cancer |
High-dose cytidine | Overwhelms low CDA activity | 10-fold reduction | Neuroblastoma, SCLC |
Recent evidence reveals that BRQ induces ferroptosis—an iron-dependent cell death driven by phospholipid peroxidation—through a mechanism distinct from pyrimidine starvation. Key findings include:
Ferroptosis induction is reversed by:
This pathway operates independently of pyrimidine depletion, as uridine does not rescue lipid peroxidation.
Figure: Phospholipid Metabolic Shift in BRQ-Induced Ferroptosis
graph LRA[BRQ inhibits DHODH] --> B[Depletion of CDP-choline]B --> C[Reduced Kennedy Pathway PC Synthesis]C --> D[Activation of PEMT Pathway]D --> E[Accumulation of PUFA-PCs]E --> F[Lipid Peroxidation & Ferroptosis]
Compounds Mentioned
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7